molecular formula C14H19NO B6239623 N-phenylcycloheptanecarboxamide CAS No. 18208-28-1

N-phenylcycloheptanecarboxamide

Cat. No.: B6239623
CAS No.: 18208-28-1
M. Wt: 217.3
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Description

N-Phenylcycloheptanecarboxamide is a synthetic carboxamide compound of significant interest in medicinal chemistry and neuroscience research. This chemical features a cycloheptane ring conjugated to an aniline group via a carboxamide linker, a structural motif found in various biologically active molecules. While specific pharmacological data for this compound is not fully established in the public literature, its core structure is closely related to that of N-phenylcyclohexanecarboxamide, a compound for which detailed crystallographic data is available, showing a characteristic amide group that facilitates intermolecular hydrogen bonding . Carboxamides with cycloalkane scaffolds are recognized as important pharmacophores in the development of central nervous system (CNS) active agents. Recent research on analogous cyclohexanecarboxamide derivatives has demonstrated potent anticonvulsant properties in preclinical models, with some compounds functioning by activating the Nrf2-ARE pathway, a key regulator of cellular antioxidant response . This suggests potential research applications for this compound in exploring oxidative stress-related neurological disorders. The seven-membered cycloheptane ring may confer distinct steric and electronic properties compared to six-membered analogs, potentially influencing its binding affinity and metabolic stability. Researchers can utilize this compound as a key intermediate or building block in organic synthesis , or as a core scaffold for developing novel therapeutic agents targeting epilepsy and other CNS conditions. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

18208-28-1

Molecular Formula

C14H19NO

Molecular Weight

217.3

Origin of Product

United States

Preparation Methods

Conversion to Acid Chloride

Cycloheptanecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, the patent WO2012046247A2 describes thionyl chloride as a reagent for generating acid chlorides under anhydrous conditions. The reaction proceeds as follows:

Cycloheptanecarboxylic acid+SOCl2Cycloheptanecarbonyl chloride+SO2+HCl\text{Cycloheptanecarboxylic acid} + \text{SOCl}2 \rightarrow \text{Cycloheptanecarbonyl chloride} + \text{SO}2 + \text{HCl}

The use of toluene or dichloromethane as solvents facilitates easy removal of gaseous byproducts.

Amidation with Aniline

The acid chloride is subsequently reacted with aniline in the presence of a base such as pyridine or triethylamine to scavenge HCl. A representative procedure involves dissolving cycloheptanecarbonyl chloride in tetrahydrofuran (THF), adding aniline dropwise at 0°C, and stirring for 12 hours. The crude product is purified via recrystallization or column chromatography, yielding N-phenylcycloheptanecarboxamide.

Dithiocarbamate-Mediated Synthesis

Preparation of Dithiocarbamate Salts

A novel approach reported in Chemical Science employs dithiocarbamate salts as intermediates. Potassium N-benzyl dithiocarbamate, for example, is synthesized by reacting benzylamine with carbon disulfide (CS₂) in methanol-water under alkaline conditions:

Benzylamine+CS2+KOHK+[S2CNHCH2C6H5]+H2O\text{Benzylamine} + \text{CS}2 + \text{KOH} \rightarrow \text{K}^+[\text{S}2\text{CNHCH}2\text{C}6\text{H}5]^- + \text{H}2\text{O}

This method achieves high purity (>95%) with minimal byproducts.

Reaction with Thioacids

This compound is synthesized by reacting the dithiocarbamate salt with cycloheptanethioic acid in methanol. The general procedure involves stirring the mixture at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography. Key advantages include mild reaction conditions and avoidance of moisture-sensitive reagents.

Purification and Characterization

The final product is characterized using 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS). For instance, 1H^1\text{H} NMR spectra exhibit distinct peaks for the cycloheptane ring (δ 1.50–1.85 ppm) and the amide proton (δ 6.66 ppm).

Alternative Condensation Approaches

Solvent Systems and Reaction Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance nucleophilicity, whereas toluene aids in azeotropic removal of water during hydrolysis steps. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, improving interfacial reactivity in biphasic systems.

Comparative Analysis of Synthesis Methods

Method Reagents Yield Reaction Time Key Advantages
Acid Chloride AmidationSOCl₂, Aniline70–85%12–24 hHigh scalability, established protocol
Dithiocarbamate MethodCS₂, Thioacid85–92%12 hMild conditions, high purity
Base-Catalyzed CondensationNaOH, DMSO60–75%24–48 hVersatile for complex intermediates

Yield and Scalability

The dithiocarbamate method achieves the highest yields (85–92%) due to efficient coupling and minimal side reactions. In contrast, traditional amidation requires rigorous moisture control, often limiting reproducibility at scale .

Chemical Reactions Analysis

Types of Reactions

N-phenylcycloheptanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-phenylcycloheptanecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, resulting in N-phenylcycloheptanamine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: N-phenylcycloheptanecarboxylic acid.

    Reduction: N-phenylcycloheptanamine.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

N-phenylcycloheptanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-phenylcycloheptanecarboxamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The size of the cycloalkane ring significantly impacts molecular conformation and intermolecular interactions:

Compound Ring Size Conformation Hydrogen Bonding Pattern Evidence Source
N-Phenylcyclohexanecarboxamide 6-membered Chair conformation Infinite chains via N–H⋯O bonds
1-Phenylcyclopentanecarboxamide 5-membered Envelope/twisted conformations Secondary graph set R₆⁴(16)
N-Phenylcycloheptanecarboxamide (inferred) 7-membered Likely twist-chair or boat Unknown (potentially less rigid) N/A
  • Cyclohexane Derivatives : The chair conformation of N-phenylcyclohexanecarboxamide allows efficient packing via N–H⋯O hydrogen bonds, forming linear chains along the crystal lattice .
  • Cyclopentane Derivatives : Smaller rings adopt strained conformations, leading to distinct hydrogen-bonded networks (e.g., R₆⁴(16) motifs) .

Substituent Effects on Properties

Variations in the N-substituent and fused heterocycles further differentiate these compounds:

Compound N-Substituent Molecular Weight (g/mol) Key Structural Features Evidence Source
N-Phenylcyclohexanecarboxamide Phenyl 203.28 Chair conformation, planar amide
N-(1-Phenylethyl)cyclohexanecarboxamide 1-Phenylethyl 245.36 Extended alkyl chain, increased lipophilicity
N-(2-Phenylethyl)cyclopentanecarboxamide 2-Phenylethyl 217.31 Smaller ring, enhanced ring strain
2-[(2-Chlorobenzoyl)amino]-N-phenyl-cyclohepta[b]thiophene-3-carboxamide 2-Chlorobenzoyl, thiophene fusion 439.93 Fused heterocycle, electron-withdrawing substituent
  • Electronic Effects : Electron-withdrawing groups (e.g., 2-chlorobenzoyl in ) may reduce amide basicity and alter hydrogen-bonding capacity.
  • Lipophilicity : Bulky substituents like phenylethyl () increase molecular weight and hydrophobicity, impacting solubility .

Q & A

Q. What are the standard synthetic routes for N-phenylcycloheptanecarboxamide, and how are reaction conditions optimized?

Methodological Answer: this compound is synthesized via nucleophilic acyl substitution. A typical protocol involves:

  • Reagents : Cycloheptanecarbonyl chloride and aniline.
  • Solvent : Dichloromethane or THF (to stabilize intermediates).
  • Base : Triethylamine (to scavenge HCl).
  • Conditions : Reaction at 0–5°C under inert atmosphere to minimize side reactions .

Q. Key Optimization Parameters :

ParameterExample ConditionsImpact on Yield/Purity
Temperature0–5°C vs. room tempLower temps reduce hydrolysis
Solvent PolarityDichloromethane vs. DMFPolar aprotic solvents favor reactivity
Stoichiometry1:1.2 (acyl chloride:amine)Excess amine drives completion

Post-synthesis, purification via column chromatography or recrystallization (e.g., ethanol) ensures high purity .

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR (1H/13C): Assigns protons and carbons (e.g., cycloheptane CH₂ vs. aromatic protons) .
    • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
  • Purity Assessment :
    • HPLC : Quantifies impurities using reverse-phase columns (C18, acetonitrile/water gradient) .
    • Melting Point : Consistency with literature values indicates crystallinity .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., amide N–H∙∙∙O interactions) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

  • Phenyl Substituents : Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance binding to hydrophobic pockets in enzymes .
  • Cycloheptane Conformation : Chair vs. boat conformations affect steric interactions (validated via DFT calculations) .

Q. Example SAR Table :

DerivativeBiological Activity (IC₅₀)Key Structural Feature
N-(4-Chlorophenyl) derivative12 µM (kinase inhibition)Halogen enhances lipophilicity
N-(3-Nitrophenyl) derivative45 µM–NO₂ induces metabolic instability

In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (AutoDock Vina) identify pharmacophores .

Q. How can computational methods resolve contradictions in experimental data (e.g., reactivity or pharmacokinetics)?

Methodological Answer:

  • Pharmacokinetic Prediction :
    • ADME Properties : Tools like SwissADME calculate logP (lipophilicity) and bioavailability. For example, the cyanomethyl substituent in related compounds reduces metabolic clearance .
    • Molecular Dynamics (MD) : Simulates solvent interactions to explain solubility discrepancies (e.g., cycloheptane vs. cyclohexane derivatives) .
  • Reactivity Contradictions :
    • DFT Calculations : Compare activation energies for competing pathways (e.g., hydrolysis vs. nucleophilic substitution) .
    • Hirshfeld Surface Analysis : Visualizes intermolecular forces in crystals to rationalize stability differences .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

Methodological Answer:

  • Continuous Flow Systems : Enhance yield and safety by minimizing exothermic side reactions .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly processing .
  • Quality Control :
    • In-line PAT (Process Analytical Technology) : Monitors reaction progress via FTIR or Raman spectroscopy .
    • DoE (Design of Experiments) : Optimizes parameters (e.g., temperature, catalyst loading) for reproducibility .

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